N~2~-[4-(3-methoxyanilino)-4-oxobutyl]-1H-indole-2-carboxamide
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Overview
Description
N~2~-[4-(3-methoxyanilino)-4-oxobutyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(3-methoxyanilino)-4-oxobutyl]-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate amine under suitable conditions.
Attachment of the 4-(3-methoxyanilino)-4-oxobutyl Side Chain: This step involves the reaction of the intermediate with 3-methoxyaniline and a suitable reagent to form the desired side chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(3-methoxyanilino)-4-oxobutyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~2~-[4-(3-methoxyanilino)-4-oxobutyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[4-(3-methoxyanilino)-4-oxobutyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide
- 4-[2-(3-methoxyanilino)-4-thiazolyl]phenol
Uniqueness
N~2~-[4-(3-methoxyanilino)-4-oxobutyl]-1H-indole-2-carboxamide is unique due to its specific structural features, such as the indole core and the 4-(3-methoxyanilino)-4-oxobutyl side chain
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(3-methoxyanilino)-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-26-16-8-4-7-15(13-16)22-19(24)10-5-11-21-20(25)18-12-14-6-2-3-9-17(14)23-18/h2-4,6-9,12-13,23H,5,10-11H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
WGHXVCNFMMWWKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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